molecular formula C18H15Cl2N3OS B2775182 [2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone CAS No. 1111528-62-1

[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone

Cat. No.: B2775182
CAS No.: 1111528-62-1
M. Wt: 392.3
InChI Key: MXDPQIZEKZWQHM-UHFFFAOYSA-N
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Description

[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a piperidine ring, and a dichloropyridine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with piperidine-1-carboxaldehyde, followed by the introduction of the dichloropyridine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the dichloropyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a promising candidate for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.

    4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar applications in catalysis.

    3-Methoxyphenylboronic acid: A boronic acid used in organic synthesis and medicinal chemistry.

Uniqueness

What sets [2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone apart is its combination of structural elements, which confer unique reactivity and potential biological activity

Properties

IUPAC Name

[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c19-11-8-9-15(20)22-16(11)18(24)23-10-4-3-6-13(23)17-21-12-5-1-2-7-14(12)25-17/h1-2,5,7-9,13H,3-4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDPQIZEKZWQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=NC3=CC=CC=C3S2)C(=O)C4=C(C=CC(=N4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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